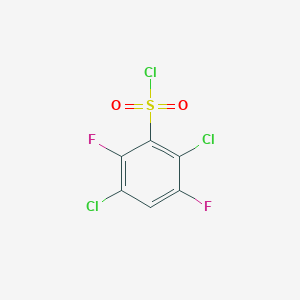
2,5-Dichloro-3,6-difluorobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-3,6-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2Cl2F2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with two chlorine atoms and two fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3,6-difluorobenzenesulfonyl chloride typically involves the chlorination and fluorination of benzenesulfonyl chloride. One common method is to react 2,5-dichlorobenzenesulfonyl chloride with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloro-3,6-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, reacting with an amine can produce sulfonamide derivatives, while reaction with an alcohol can yield sulfonate esters.
Aplicaciones Científicas De Investigación
2,5-Dichloro-3,6-difluorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-3,6-difluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or other derivatives, depending on the nucleophile involved. The molecular targets and pathways are specific to the application, such as enzyme inhibition in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Difluorobenzenesulfonyl chloride
- 2,6-Difluorobenzenesulfonyl chloride
- 4-Chlorobenzenesulfonyl chloride
- 3,4-Dichlorobenzenesulfonyl chloride
Uniqueness
2,5-Dichloro-3,6-difluorobenzenesulfonyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents imparts specific reactivity and properties that are not found in other benzenesulfonyl chloride derivatives. For example, the presence of fluorine atoms can enhance the compound’s stability and reactivity towards certain nucleophiles, making it a valuable intermediate in various chemical syntheses.
Propiedades
Fórmula molecular |
C6HCl3F2O2S |
|---|---|
Peso molecular |
281.5 g/mol |
Nombre IUPAC |
2,5-dichloro-3,6-difluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6HCl3F2O2S/c7-2-1-3(10)4(8)6(5(2)11)14(9,12)13/h1H |
Clave InChI |
HJYUAVCAAJEUFH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)F)S(=O)(=O)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


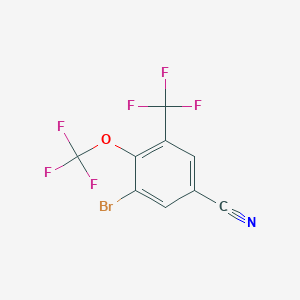
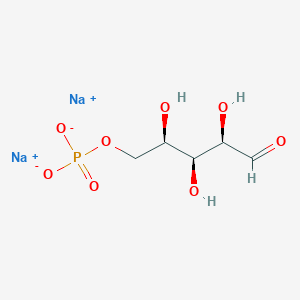
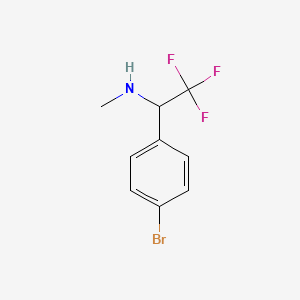

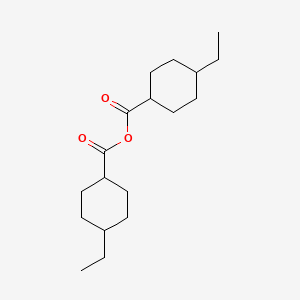
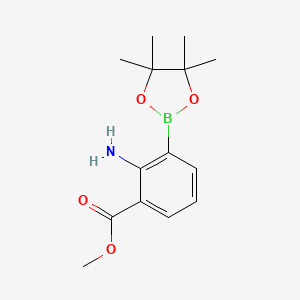

![rel-tert-Butyl ((1R,3s,5S,8r)-8-aminobicyclo[3.2.1]octan-3-yl)carbamate hydrochloride](/img/structure/B12851775.png)
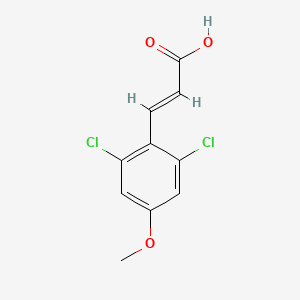
![4-[(Difluoromethyl)thio]benzene-1,2-diamine](/img/structure/B12851788.png)
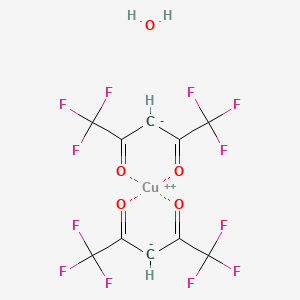
![Benzoic acid, 4-[2-oxo-2-[(phenylmethyl)thio]acetyl]-, methyl ester](/img/structure/B12851814.png)


